N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide is a bifunctional compound with significant applications in bioconjugation and drug delivery. It is designed to facilitate the conjugation of biomolecules, particularly proteins, through its maleimide and succinimide functional groups. The compound is particularly useful in the development of targeted therapies and imaging agents in medical research.
N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide belongs to the class of maleimide-based bifunctional reagents. These compounds are characterized by their ability to form stable covalent bonds with thiol groups in proteins, making them valuable tools in biochemistry and molecular biology.
The synthesis of N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide involves several key steps:
The synthesis typically requires controlled conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and characterization of the final product.
N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide features a complex molecular structure characterized by:
The molecular formula can be represented as , indicating a well-defined structure suitable for bioconjugation applications.
N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide undergoes several key reactions:
These reactions are typically conducted under physiological conditions to maintain the integrity of biological molecules involved.
The mechanism of action for N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide primarily involves:
This mechanism allows for precise targeting in therapeutic applications, enhancing the efficacy and specificity of drug delivery systems.
N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide has several significant applications in scientific research:
N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide represents a sophisticated class of heterobifunctional crosslinking agents engineered for precise biomolecular conjugation. This compound integrates two distinct reactive groups—an N-hydroxysuccinimide (NHS) ester and a maleimide—connected through a tailored spacer moiety. Its design addresses a critical need in bioconjugation chemistry: the ability to create stable, site-specific linkages between biomolecules (such as antibodies, peptides, or enzymes) and reporter molecules, solid surfaces, or therapeutic payloads while minimizing unwanted side reactions or loss of biological activity [2] [5]. The strategic incorporation of both an extended spacer and specific cleavable elements within its structure enhances its utility in advanced applications, including targeted drug delivery systems, diagnostic immunoassays, and immobilized enzyme technologies.
The systematic IUPAC name N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide comprehensively describes the molecular architecture of this compound. Breaking down this nomenclature:
Functional Group | Chemical Structure | Reactivity |
---|---|---|
NHS Ester | -OC(=O)ON(C1=O)CC1=O | Nucleophilic acyl substitution with primary amines (RNH₂ → RNH-C(=O)) |
Maleimide | Maleimido (cyclic imide) | Michael addition with thiols (RSH → thioether) |
Spacer | -O-CH₂-CH₂-O-C(=O)-CH₂-CH₂-C(=O)- | Hydrocarbon chain providing distance (~12-15 Å) and influencing solubility/metabolic cleavage |
Table 1: Systematic Nomenclature and Common Names of Related Succinimide Crosslinkers
Systematic Name | Common Abbreviation | Key Structural Features | |
---|---|---|---|
N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide | BMPS analog | Extended succinyl spacer, ethoxy linkage | |
N-(gamma-maleimidobutyryloxy)succinimide | GMBS | Shorter butyryl spacer (C4) | |
N-(2-Hydroxyethyl)succinimide | HES | Hydroxyl group instead of maleimide | |
2-(2-aminophenylthio)-N-(4-methoxyphenyl)succinimide | - | Arylthio and aryloxy substituents | [4] [6] |
The molecular weight can be deduced as approximately ~368.3 g/mol (C₁₆H₁₇N₂O₉), incorporating two succinimide-derived rings. Its solubility profile typically favors polar aprotic solvents (dimethylformamide, acetonitrile, dimethyl sulfoxide) for storage and reaction medium preparation, with limited stability in aqueous buffers due to NHS ester hydrolysis [2] [4].
The development of N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide emerged from iterative improvements in bifunctional crosslinker technology spanning the 1980s and 1990s. Early heterobifunctional agents like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), introduced in the late 1970s, enabled amine-to-thiol conjugation but relied on disulfide bonds susceptible to reduction in vivo. The quest for non-cleavable, more stable linkages drove the adoption of maleimide chemistry, leveraging its rapid and selective thiol reactivity under mild conditions [2].
Initial maleimide-containing crosslinkers, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and N-(gamma-maleimidobutyryloxy)succinimide (GMBS, CID 133440) , provided critical proof-of-concept. However, limitations in spacer length, hydrophilicity, or metabolic stability prompted further refinement. The integration of a succinyl spacer and an ethoxy linker in N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide addressed key challenges:
This compound exemplifies the shift towards "metabolizable linkers" designed not just for conjugation, but also for optimized biodistribution and clearance of conjugates, particularly relevant in antibody-drug conjugates (ADCs) and radiopharmaceuticals [2].
N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide occupies a vital niche in modern bioconjugation due to its orthogonal reactivity and engineered spacer properties. Its primary applications leverage the sequential reaction of its two functional groups:
Table 2: Key Bioconjugation Reagents Based on Succinimide Chemistry
Reagent Type | Example Compounds | Primary Application | Advantage of Succinyl-Ethoxy Design | |
---|---|---|---|---|
NHS Ester - Maleimide | N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide, GMBS | Creating stable protein-drug/peptide/probe conjugates | Longer spacer reduces steric interference | |
NHS Ester - Chelator | SucDF (Succinyldeferoxamine) | Radiometal (e.g., ⁶⁷Ga) labeling for imaging | Hydrolyzable ester mimics hippurate clearance | [2] |
Modified Succinimides | N-(2-Hydroxyethyl)succinimide | Introducing hydrophilic handles | Hydroxyl group for further modification | [4] |
The succinyl spacer contributes significantly beyond mere distance:
Furthermore, the structural motif of succinimide derivatives (including related compounds like those with arylthio or benzyloxycarbonylamino substituents [6] [7]) continues to inspire the design of novel conjugates with tailored stability, solubility, and release kinetics. The compound’s role extends beyond traditional protein conjugation into nanotechnology, biosensor development, and advanced drug delivery systems where precise and bio-orthogonal linkage strategies are paramount. Its design principles—orthogonal reactivity, optimized spacer length/function, and metabolic consideration—represent the cornerstone of contemporary bioconjugate engineering.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7